![molecular formula C24H25ClO4 B11142742 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11142742.png)
7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one
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Overview
Description
This compound belongs to the class of chromones, which are bicyclic organic molecules containing a benzopyranone ring system. Its systematic name is 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one . Let’s break down its structure:
- The chromone core consists of a fused benzene ring and a pyranone ring.
- The 4-chlorophenyl group is attached to one of the carbon atoms in the chromone ring.
- The 2-oxoethoxy moiety is connected to another carbon atom in the chromone ring.
- The hexyl chain extends from the chromone ring.
- Finally, the 4-methyl group is present on the chromone ring.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may not be widely documented, it can be synthesized through various methods. One approach involves the condensation of a suitable phenol (such as 4-chlorophenol) with an aldehyde (e.g., acetaldehyde) to form the chromone ring. Subsequent functionalization of the chromone ring with the hexyl and 2-oxoethoxy groups completes the synthesis.
Industrial Production: Industrial-scale production methods for this compound are not well-established due to its rarity. Researchers often synthesize it in the laboratory for specific studies.
Chemical Reactions Analysis
Reactions:
Oxidation: The chromone ring can undergo oxidation reactions, leading to the formation of various derivatives.
Substitution: The 4-chlorophenyl group is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group in the chromone ring may yield different products.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Alkali metal hydroxides (e.g., NaOH) or alkoxides (e.g., NaOMe).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
Biological Activities
The biological activities of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one have been investigated in various studies, highlighting its potential therapeutic uses.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis and inhibit cell proliferation in several cancer cell lines.
Case Study: MCF-7 Breast Cancer Cells
- Objective: Evaluate the effects on MCF-7 breast cancer cells.
- Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
- Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored, demonstrating its ability to modulate inflammatory responses.
Case Study: RAW 264.7 Macrophages
- Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.
- Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines (TNF-alpha and IL-6) were measured.
- Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data is limited.
Research Findings:
Studies on related compounds within the chromone family indicate varying degrees of antimicrobial activity against different bacterial strains, such as Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The compound likely interacts with specific receptors or enzymes, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While this compound is rare, we can compare it to related molecules:
Dicofol: A structurally similar compound used as a pesticide.
4-Chlorophenyl glycidyl ether: Another chlorinated phenyl compound with different applications.
7-(2-(4-chlorophenyl)-2-oxoethoxy)-3,4-dimethyl-2H-chromen-2-one: A close analog with additional methyl groups.
Biological Activity
The compound 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one is a synthetic organic molecule belonging to the chromenone class. Its unique structure, characterized by the presence of a chlorophenyl group and a hexyl chain, suggests potential biological activities that merit investigation. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.
The molecular formula of this compound is C24H25ClO4 with a molecular weight of approximately 412.91 g/mol. The compound's structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C24H25ClO4 |
Molecular Weight | 412.91 g/mol |
Density | 1.184±0.06 g/cm³ |
Boiling Point | 578.4±50.0 °C |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study on triterpene-coumarin conjugates demonstrated that certain derivatives showed apoptotic effects on various cancer cell lines, including B16-F10, HT29, and Hep G2, with total apoptosis rates ranging from 40% to 85% relative to control .
Case Study: Cytotoxicity Testing
A series of coumarin derivatives were synthesized and tested against human breast cancer cell lines (MCF-7) and hepatocellular carcinoma (HePG-2). The results indicated that several compounds exhibited strong cytotoxic activity with IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil .
The mechanism through which these compounds exert their anticancer effects includes:
- Induction of Apoptosis : The compounds trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : They cause cell cycle arrest in the G0/G1 phase, significantly reducing the number of cells in the S phase .
Antioxidant Activity
In addition to anticancer properties, compounds in this class have shown antioxidant activities. For instance, studies have reported that related chromenone derivatives possess free radical scavenging abilities, which may contribute to their overall therapeutic potential .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-hexyl-4-methylchromen-2-one | C24H25FO4 | Anticancer, moderate cytotoxicity |
7-[2-(3,5-difluorophenyl)-1,3-oxazol-4-yloxy]-3-pentylchromenone | C23H24F2N1O3 | Anticancer, apoptosis induction |
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-heptyl-4-methylchromen-2-one | C25H27ClO4 | Moderate cytotoxicity |
Properties
Molecular Formula |
C24H25ClO4 |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-hexyl-4-methylchromen-2-one |
InChI |
InChI=1S/C24H25ClO4/c1-3-4-5-6-7-21-16(2)20-13-12-19(14-23(20)29-24(21)27)28-15-22(26)17-8-10-18(25)11-9-17/h8-14H,3-7,15H2,1-2H3 |
InChI Key |
CEGUMRPBMFHUJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=C(C=C3)Cl)OC1=O)C |
Origin of Product |
United States |
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